
Ethyl 1H,1H-perfluorohexyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1H,1H-perfluorohexyl carbonate is a specialized organofluorine compound known for its unique chemical properties. It is characterized by the presence of a perfluorohexyl group, which imparts significant hydrophobicity and chemical stability to the molecule. This compound is used in various scientific and industrial applications due to its distinctive characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of perfluorohexyl alcohol with ethyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A base such as pyridine or triethylamine is often used to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6F13CH2OH+ClCOOCH2CH3→C6F13CH2OCOOCH2CH3+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1H,1H-perfluorohexyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form perfluorohexyl alcohol and ethyl carbonate.
Reduction: It can be reduced to form perfluorohexyl alcohol.
Substitution: The ethyl carbonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: Perfluorohexyl alcohol and ethyl carbonate.
Reduction: Perfluorohexyl alcohol.
Substitution: Various substituted perfluorohexyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 1H,1H-perfluorohexyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Utilized in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and stability.
Industry: Employed in the production of specialty coatings, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of Ethyl 1H,1H-perfluorohexyl carbonate is primarily related to its hydrophobic and chemically stable nature. In biological systems, it can interact with lipid membranes, potentially altering their properties. In chemical reactions, its stability allows it to act as a robust intermediate or protecting group.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1H,1H-perfluorohexyl carbonate can be compared with other perfluorinated carbonates such as:
- Mthis compound
- Propyl 1H,1H-perfluorohexyl carbonate
- Butyl 1H,1H-perfluorohexyl carbonate
These compounds share similar chemical properties but differ in the length of the alkyl chain attached to the carbonate group. This compound is unique due to its specific balance of hydrophobicity and reactivity, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C9H7F11O3 |
|---|---|
Molekulargewicht |
372.13 g/mol |
IUPAC-Name |
ethyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C9H7F11O3/c1-2-22-4(21)23-3-5(10,11)6(12,13)7(14,15)8(16,17)9(18,19)20/h2-3H2,1H3 |
InChI-Schlüssel |
GLEDKQIBXZHWHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



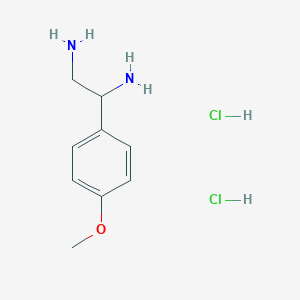
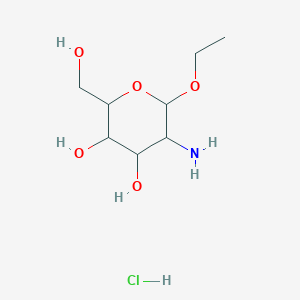
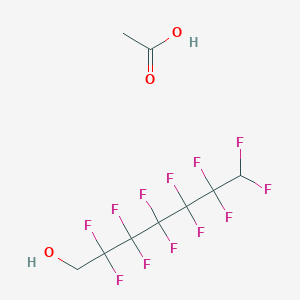
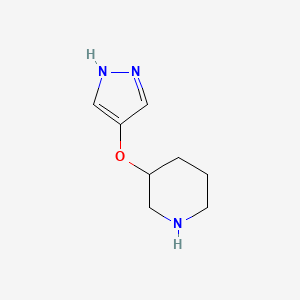
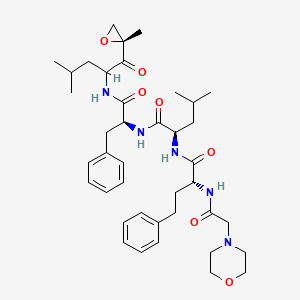

![2-(4-Hydroxy-3-iodophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B15091674.png)
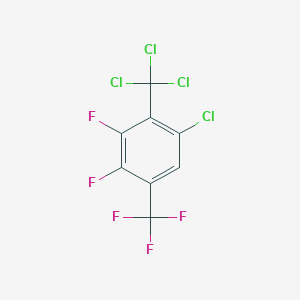
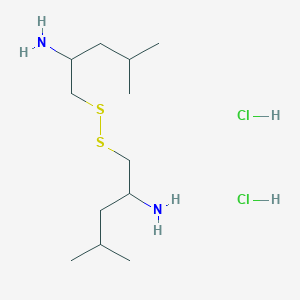

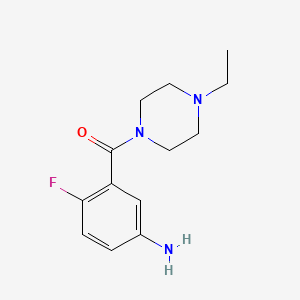
![4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidine](/img/structure/B15091708.png)

